2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one
Overview
Description
2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C12H21ClN2OS and its molecular weight is 276.83 g/mol. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Chemical Reactivity :
- The study by Gzella, Wrzeciono, & Pöppel (1999) on "Azole. 42. Über Nitropiperidinoimidazolderivate" focused on the structural analysis of chloro and nitro substituted piperidinylimidazoles. This research provided insights into the positioning of piperidine residues in isomeric products and their chemical reactivity (Gzella, Wrzeciono, & Pöppel, 1999).
Synthesis of Derivatives for Potential Applications :
- In a 2022 study, Gouda and El‐Bana discussed the synthesis of derivatives involving 2-(piperidin-1-yl) and 2-(morpholin-1-yl) quinolines, which could have potential applications in various fields such as pharmaceuticals and materials science (Gouda & El‐Bana, 2022).
Biological Activities and Drug Discovery :
- Research by Ravula et al. (2012) on "Lead optimization of 2-(piperidin-3-yl)-1H-benzimidazoles" highlighted the discovery of selective and CNS penetrating H₁-antihistamines which could be used for treating insomnia. This study demonstrated the importance of structural modifications to enhance drug properties (Ravula et al., 2012).
Antimicrobial Activity Investigation :
- The 2017 study by Nwuche et al. on "Experimental and In-Silico Investigation of Anti-Microbial Activity of 1-Chloro-2-Isocyanatoethane Derivatives" explored the antimicrobial properties of derivatives, including thiomorpholine, demonstrating the potential for developing new antibiotic agents (Nwuche, Ujam, Ibezim, & Ujam, 2017).
Properties
IUPAC Name |
2-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJQSUNMBDVUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)N2CCSCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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